3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
The primary target of 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is dipeptidyl peptidases , such as fibroblast activation protein (FAP) . These enzymes are involved in the activation of polypeptide hormones and chemokines .
Mode of Action
This compound acts as a dipeptidyl peptidase inhibitor . It inhibits dipeptidyl peptidases by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production, leading to specific T-cell immunity and T-cell-dependent activity .
Biochemical Pathways
The inhibition of dipeptidyl peptidases affects the activation of polypeptide hormones and chemokines . This can stimulate the production of colony-stimulating factors, such as granulocyte colony-stimulating factor (G-CSF), resulting in the stimulation of hematopoiesis .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of cytokine and chemokine production, enhancement of specific T-cell immunity, T-cell-dependent activity, and stimulation of hematopoiesis .
Action Environment
It is known to be stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: This can be achieved through various carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The Fmoc group is often removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or alcohols depending on the specific conditions.
Reduction: Alcohols.
Substitution: Free amine groups ready for further functionalization.
Scientific Research Applications
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis, making this compound valuable for creating peptides and proteins.
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Biological Studies: The compound can be used to study protein interactions and functions, given its role in peptide synthesis.
Industrial Applications: It may be used in the development of new materials or catalysts, leveraging its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group to protect amine functionalities during peptide synthesis.
Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group as a protecting group, which is removed under acidic conditions.
Uniqueness
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other Fmoc-protected compounds. This can influence the reactivity and stability of the compound, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
954225-72-0 |
---|---|
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-21(15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26) |
InChI Key |
UUHBRVGMVCJAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.